molecular formula C7H5F3N2O3 B11800291 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid

6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid

Cat. No.: B11800291
M. Wt: 222.12 g/mol
InChI Key: DHDSFXUNUBKPQV-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid is a pyridazine derivative featuring a trifluoroethoxy group at position 6 and a carboxylic acid moiety at position 4. The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing, influencing both electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to its unique structural features, which may optimize bioavailability and target binding .

Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridazine-4-carboxylic acid

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-1-4(6(13)14)2-11-12-5/h1-2H,3H2,(H,13,14)

InChI Key

DHDSFXUNUBKPQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1OCC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Starting Material : Ethyl 6-chloropyridazine-4-carboxylate

  • Substitution :

    Ethyl 6-chloropyridazine-4-carboxylate+CF3CH2OHBase, SolventEthyl 6-(2,2,2-trifluoroethoxy)pyridazine-4-carboxylate\text{Ethyl 6-chloropyridazine-4-carboxylate} + \text{CF}_3\text{CH}_2\text{OH} \xrightarrow{\text{Base, Solvent}} \text{Ethyl 6-(2,2,2-trifluoroethoxy)pyridazine-4-carboxylate}
  • Hydrolysis :

    Ethyl 6-(2,2,2-trifluoroethoxy)pyridazine-4-carboxylateNaOH/H2O6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid\text{Ethyl 6-(2,2,2-trifluoroethoxy)pyridazine-4-carboxylate} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid}

Key Conditions and Data:

  • Base : Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH).

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C.

  • Yield : 70–85% for substitution; >90% for hydrolysis.

StepReagents/ConditionsTimeYield
SubstitutionCF3_3CH2_2OH, K2_2CO3_3, DMF, 90°C12 h78%
Hydrolysis2 M NaOH, H2_2O/EtOH, reflux4 h92%

Pyridazine Ring Construction with Pre-Installed Substituents

This method builds the pyridazine ring while incorporating the trifluoroethoxy group early in the synthesis.

Reaction Scheme:

  • Cyclization : Reacting 1,4-diketones with hydrazines to form the pyridazine core.

    1,4-Diketone+HydrazineDihydropyridazine intermediate\text{1,4-Diketone} + \text{Hydrazine} \rightarrow \text{Dihydropyridazine intermediate}
  • Oxidation : Aromatization using bromine or hydrogen peroxide.

  • Functionalization : Introducing the carboxylic acid group via carboxylation or oxidation.

Example from Patent EP2857387A1:

  • Step 1 : Dimethyl 2-methylenebutanedioate reacts with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate.

  • Step 2 : Oxidation with bromine (2.5 eq) at 25°C yields methyl 6-oxo-1H-pyridazine-4-carboxylate.

  • Step 3 : Hydrolysis with aqueous NaOH produces 6-oxo-1H-pyridazine-4-carboxylic acid.

Modification for Target Compound :

  • Introduce trifluoroethoxy at position 6 via substitution before oxidation.

ParameterValue
Oxidation AgentBromine (2.5 eq)
Temperature25°C
Hydrolysis Base1–2 eq NaOH

Acid Chloride Intermediate Route

This method involves converting a precursor carboxylic acid to its acid chloride, followed by functionalization.

Reaction Scheme:

  • Acid Chloride Formation :

    6-Chloropyridazine-4-carboxylic acidSOCl26-Chloropyridazine-4-carbonyl chloride\text{6-Chloropyridazine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{6-Chloropyridazine-4-carbonyl chloride}
  • Substitution :

    6-Chloropyridazine-4-carbonyl chloride+CF3CH2OH6-(2,2,2-Trifluoroethoxy)pyridazine-4-carbonyl chloride\text{6-Chloropyridazine-4-carbonyl chloride} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{6-(2,2,2-Trifluoroethoxy)pyridazine-4-carbonyl chloride}
  • Hydrolysis :

    6-(2,2,2-Trifluoroethoxy)pyridazine-4-carbonyl chlorideH2OTarget Compound\text{6-(2,2,2-Trifluoroethoxy)pyridazine-4-carbonyl chloride} \xrightarrow{\text{H}_2\text{O}} \text{Target Compound}

Optimization Insights:

  • Catalyst : CuSO4_4 enhances substitution efficiency.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh selectivity; scalableRequires halogenated precursor70–85%
Ring ConstructionIntegrates substituents earlyMulti-step; lower overall yield50–65%
Acid Chloride RouteVersatile for derivativesHandling corrosive reagents60–75%

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve safety and efficiency for bromination and substitution steps.

  • Cost Drivers : Trifluoroethanol (≈$200/L) and bromine (≈$50/kg) impact production economics .

Chemical Reactions Analysis

6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core and Substituent Positioning

The pyridazine core distinguishes this compound from pyridine-based analogs (e.g., 6-(2,2,2-trifluoroethoxy)nicotinic acid, ). For example:

  • Acidity : The carboxylic acid group in pyridazine derivatives is more acidic (lower pKa) than in pyridine analogs due to enhanced electron withdrawal from the heterocycle .
  • Substituent Effects : In 6-(2,2,2-trifluoroethoxy)pyridazine-4-carboxylic acid, the trifluoroethoxy group at position 6 and carboxylic acid at position 4 create a para-substitution pattern, optimizing electronic conjugation. In contrast, 6-(2,2,2-trifluoroethoxy)nicotinic acid ( ) has substituents at pyridine positions 3 and 6, leading to distinct dipole interactions .

Functional Group Comparisons

Trifluoroethoxy vs. Other Fluorinated Groups:
  • Trifluoroethoxy (-OCH₂CF₃): Enhances metabolic stability and lipophilicity (logP ≈ 1.5–2.0) compared to non-fluorinated ethers. Its polarity balances solubility in aqueous and lipid environments .
  • Trifluoromethyl (-CF₃) : Found in ETHYL 6-OXO-4-(TRIFLUOROMETHYL)pyridazinecarboxylate ( ), this group is more lipophilic (logP ≈ 3.4) but lacks the ether oxygen, reducing hydrogen-bonding capacity .
Carboxylic Acid vs. Ester Derivatives:

The free carboxylic acid in the target compound improves water solubility compared to esterified analogs (e.g., ETHYL 6-OXO-4-(TRIFLUOROMETHYL)... in ). Esters, however, offer better cell membrane permeability .

Physicochemical Properties

Table 1 compares key parameters:

Compound Name Heterocycle Molecular Formula Molecular Weight logP* Water Solubility (mg/mL)*
6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid Pyridazine C₇H₅F₃N₂O₃ 234.12 (calc) ~1.8 ~5–10
6-(2,2,2-Trifluoroethoxy)nicotinic acid Pyridine C₈H₆F₃NO₃ 221.13 ~1.2 ~15–20
ETHYL 6-OXO-4-(TRIFLUOROMETHYL)... Pyridazine C₁₅H₁₀F₆N₂O₃ 380.24 3.4 <1
Clofencet (4-pyridazinecarboxylic acid) Pyridazine C₁₄H₁₃ClN₂O₃ 292.72 (calc) ~2.5 ~2–5

*Estimated from structural analogs and computational models .

Biological Activity

6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid is a synthetic compound notable for its unique structural features, including a pyridazine ring and a trifluoroethoxy group. Its molecular formula is C8H7F3N2O3C_8H_7F_3N_2O_3, and it has a molecular weight of 222.12 g/mol. The trifluoroethoxy substituent enhances the compound's lipophilicity, which may significantly influence its biological interactions and reactivity.

The compound can be synthesized through the reaction of pyridazine derivatives with trifluoroethanol in the presence of a base such as potassium carbonate. This process allows for the formation of derivatives that may exhibit distinct biological properties.

Biological Activity Overview

Research indicates that 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid exhibits potential biological activities, particularly in modulating enzyme functions and interacting with various biomolecules. Its lipophilic nature may enhance membrane permeability, facilitating interactions with cellular targets. Preliminary studies suggest that this compound could influence metabolic pathways, although detailed mechanisms of action require further investigation.

The compound's interaction with biological macromolecules suggests it may bind to specific enzymes or receptors, modulating their activity. The trifluoroethoxy group is believed to increase affinity for hydrophobic sites on proteins, potentially affecting enzymatic activities and signaling pathways.

Comparative Analysis with Similar Compounds

A comparison of 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid with structurally similar compounds highlights its unique properties:

Compound NameMolecular FormulaUnique Features
6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acidC8H7F3N2O3Contains a pyridazine ring with trifluoroethoxy and carboxylic functionalities
6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acidC7H5F3N2O3Similar structure but contains a pyrimidine ring instead of pyridazine
2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acidC8H5F3NO3Features a pyridine ring; different position for trifluoroethoxy substitution
6-(2,2,2-trifluoroethoxy)-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acidC9H6F3N3O3Incorporates a pyrazolo structure; offers distinct reactivity patterns

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds containing the trifluoroethoxy moiety. For instance:

  • Enzyme Modulation : Research has shown that compounds with trifluoromethyl groups can enhance enzyme inhibition potency. In one study, the inclusion of a -CF₃ group significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .
  • Anticancer Activity : Another study explored the potential anticancer properties of similar compounds. It was found that certain derivatives could effectively inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Investigations into anti-inflammatory activities have suggested that compounds similar to 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid might modulate inflammatory pathways through specific receptor interactions .

Q & A

Q. What analytical techniques are most reliable for structural elucidation of 6-(2,2,2-trifluoroethoxy)pyridazine-4-carboxylic acid?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the pyridazine backbone and trifluoroethoxy substituent. 1H-NMR^{1}\text{H-NMR} can identify aromatic protons and coupling patterns, while 19F-NMR^{19}\text{F-NMR} verifies the trifluoroethoxy group. Mass spectrometry (MS) provides molecular weight confirmation, and Infrared (IR) spectroscopy detects carboxylic acid C=O stretching (~1700 cm1^{-1}). For crystalline samples, X-ray diffraction offers definitive structural proof .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

  • Methodological Answer: A common route involves coupling pyridazine-4-carboxylic acid derivatives with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl bromide) under basic conditions. Challenges include regioselectivity in pyridazine functionalization and side reactions at the carboxylic acid group. Protecting groups like tert-butyl esters may mitigate undesired reactivity. Reaction optimization (e.g., solvent polarity, temperature) is critical to improve yields, as trifluoroethoxy groups can sterically hinder coupling .

Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?

  • Methodological Answer: The electron-withdrawing trifluoroethoxy group increases acidity of the pyridazine ring (pKa ~3–4) and enhances metabolic stability. LogP calculations (via HPLC or software like MarvinSketch) show increased lipophilicity compared to non-fluorinated analogs, impacting solubility. Differential Scanning Calorimetry (DSC) reveals higher thermal stability due to strong C-F bonds .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s biological activity?

  • Methodological Answer: Density Functional Theory (DFT) simulations predict electron density distribution, identifying reactive sites for functionalization. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes in inflammatory pathways). Free-energy perturbation (FEP) calculations quantify the impact of trifluoroethoxy substitution on binding thermodynamics. Comparative studies with non-fluorinated analogs validate predictions .

Q. What strategies resolve conflicting spectral data in structural validation?

  • Methodological Answer: Discrepancies in 1H-NMR^{1}\text{H-NMR} integration ratios (e.g., aromatic vs. aliphatic protons) may arise from impurities or tautomerism. Strategies include:
  • Purification via preparative HPLC (C18 column, acetonitrile/water gradient).
  • Variable-temperature NMR to detect dynamic equilibria.
  • 2D-COSY and HSQC to resolve overlapping signals.
    Cross-validation with High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy .

Q. How do reaction conditions affect regioselectivity in derivatizing the pyridazine ring?

  • Methodological Answer: Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) depends on:
  • Solvent polarity: Polar aprotic solvents (DMF) favor attack at the electron-deficient C6 position.
  • Catalysts: Lewis acids (AlCl3_3) direct substitution to C3.
  • Temperature: Lower temps (<0°C) minimize side reactions.
    Table: Regioselectivity Under Different Conditions
ConditionMajor Product PositionYield (%)
DMF, 25°CC678
DCM, AlCl3_3, -10°CC365

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Methodological Answer:
  • Enzymatic assays: Use recombinant kinases (e.g., JAK2, EGFR) with ADP-Glo™ detection to measure IC50_{50}.
  • Cellular assays: Phospho-flow cytometry quantifies target inhibition in HEK293 or cancer cell lines.
  • Selectivity profiling: Kinase panel screens (Eurofins) identify off-target effects.
    Data interpretation must account for trifluoroethoxy’s impact on membrane permeability and protein binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Methodological Answer: Variations arise from measurement techniques (shake-flask vs. HPLC) and solvent systems. Standardize protocols:
  • Use saturated solutions equilibrated for 24h.
  • Quantify via UV-Vis at λmax (e.g., 265 nm).
  • Report pH (buffered vs. unbuffered) and temperature.
    Meta-analysis of PubChem data (excluding vendor entries) provides consensus ranges .

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